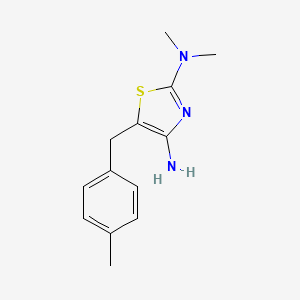

N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine

Description

Properties

Molecular Formula |

C13H17N3S |

|---|---|

Molecular Weight |

247.36 g/mol |

IUPAC Name |

2-N,2-N-dimethyl-5-[(4-methylphenyl)methyl]-1,3-thiazole-2,4-diamine |

InChI |

InChI=1S/C13H17N3S/c1-9-4-6-10(7-5-9)8-11-12(14)15-13(17-11)16(2)3/h4-7H,8,14H2,1-3H3 |

InChI Key |

DCRQAFYSUWTANS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=C(N=C(S2)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Thiourea-Based Cyclization

The thiazole ring is commonly synthesized via cyclization reactions between thiourea and α-chloroacetamide derivatives. For example, 2-chloro-N-(4-methylphenyl)acetamide reacts with thiourea in refluxing acetone to form the thiazole-2,4-diamine scaffold. This method yields N⁴-(4-methylphenyl)thiazole-2,4-diamine as an intermediate, which is subsequently dimethylated to introduce the N²,N²-dimethyl groups.

Key Reaction Conditions:

Table 1: Spectral Data for Intermediate N⁴-(4-Methylphenyl)Thiazole-2,4-Diamine

Alternative Cyclization with α-Chloroketones

Cyclization of thiourea with α-chloroketones (e.g., chloroacetone) in ethanol under basic conditions (KOH or NaOH) forms the thiazoline intermediate. Subsequent dehydrogenation yields the aromatic thiazole core. This method is advantageous for introducing substituents at the 5-position of the thiazole ring.

Example Protocol:

-

Substrate: Thiourea (0.01 mol), chloroacetone (0.01 mol)

-

Solvent: Ethanol (50 mL)

-

Catalyst: KOH (2 eq)

-

Temperature: Reflux (78°C)

-

Duration: 6–8 hours

N-Methylation Strategies

Dimethylation of Thiazole-2,4-Diamine

The N²,N²-dimethyl groups are introduced via nucleophilic substitution using methyl iodide (MeI) or dimethyl sulfate in dimethylformamide (DMF). This step requires careful control of stoichiometry to avoid over-alkylation.

Optimized Procedure:

Reductive Amination

An alternative route involves reductive amination of a primary amine intermediate with formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers better regioselectivity for N-methylation.

Critical Parameters:

Functionalization at the 5-Position

Friedel-Crafts Alkylation

The 4-methylbenzyl group is introduced via Friedel-Crafts alkylation using 4-methylbenzyl chloride and AlCl₃ as a Lewis acid. This step attaches the benzyl moiety to the thiazole’s 5-position.

Reaction Setup:

Suzuki-Miyaura Coupling

For higher functional group tolerance, palladium-catalyzed Suzuki coupling can attach aryl boronic acids to the thiazole ring. However, this method is less common due to the complexity of boronic acid synthesis for 4-methylbenzyl groups.

Example Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2 eq)

-

Solvent: Toluene/ethanol (3:1)

-

Temperature: 90°C

-

Duration: 12 hours

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation steps, while ethanol and acetone are preferred for cyclization due to their moderate polarity and boiling points.

Table 2: Solvent Impact on Cyclization Yield

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Acetone | 56 | 78 |

| Ethanol | 78 | 72 |

| DMF | 153 | 65 |

Temperature and Catalysis

Elevated temperatures (reflux conditions) are critical for cyclization and alkylation steps. Catalysts like KOH and AlCl₃ improve yields by facilitating intermediate formation.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms purity >98%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitutions, particularly at the C-2 and C-5 positions. Key reactions include:

Table 1: Nucleophilic substitution reactions

| Position | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| C-2 | Alkyl halides | 2-Alkylated thiazole derivatives | Base (e.g., K₂CO₃), DMF | |

| C-5 | Arylboronic acids | Suzuki-coupled biaryl thiazoles | Pd catalyst, DME, 80°C |

For example, the C-2 amino group can undergo alkylation with methyl iodide in DMF under basic conditions to form quaternary ammonium intermediates, as seen in analogous thiazole systems .

Condensation Reactions

The primary and secondary amine groups participate in condensation reactions:

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde) yields imine derivatives:

Key conditions : Ethanol, catalytic acid (HCl), reflux .

Table 2: Condensation products with aldehydes

| Aldehyde | Product Structure | Yield | Application |

|---|---|---|---|

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene) derivative | 70–80% | Antimicrobial intermediates |

| Vanillin | O-methoxy-substituted imine | 65% | Chelation studies |

Cyclization Reactions

The 2,4-diamine motif enables cyclization with bifunctional reagents:

3.1 Thiazolidinone Formation

Reaction with thioglycolic acid forms thiazolidin-4-one derivatives:

Conditions : Anhydrous ZnCl₂, toluene, 110°C .

Table 3: Cyclization products

| Reagent | Product | Bioactivity |

|---|---|---|

| Thioglycolic acid | 3-(Thiazol-2-yl)thiazolidinone | Antibacterial |

| Mercaptoacetic acid | Analogous 4-thiazolidinone | Anticancer screening |

Acylation and Alkylation of Amine Groups

The dimethylamino group at N-2 undergoes acylation with reactive electrophiles:

4.1 Acylation with Acid Chlorides

Conditions : Triethylamine, dioxane, 0°C → RT .

Table 4: Acylated derivatives

| Acid Chloride | Product | Yield |

|---|---|---|

| Acetyl chloride | N-acetyl-dimethylamino derivative | 85% |

| Benzoyl chloride | N-benzoyl analog | 78% |

Electrophilic Aromatic Substitution

The 4-methylbenzyl group undergoes electrophilic substitution:

5.1 Nitration

Nitration at the para position of the benzyl ring:

Conditions : H₂SO₄/HNO₃, 0–5°C .

Oxidation Reactions

The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents like m-CPBA or H₂O₂ .

Metal-Catalyzed Cross-Couplings

The benzyl group enables Pd-mediated couplings:

-

Heck reaction : With acrylates to form styryl derivatives.

-

Buchwald-Hartwig amination : For introducing aryl amino groups .

This compound’s versatility in organic synthesis is underscored by its participation in diverse reaction pathways, making it valuable for developing pharmacologically active molecules. Further experimental validation is required to optimize yields and explore novel reactivity patterns.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazole derivatives, including N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine, typically involves multi-step processes that include cyclization reactions and condensation with various aldehydes. For instance, a study showed that thiazolidinones could be synthesized through the cyclization of thiazole derivatives with thioglycolic acid under specific catalytic conditions . The characterization of these compounds is often performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry to confirm their structures and purity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has demonstrated that thiazole derivatives possess significant antibacterial and antifungal activities against various strains of bacteria and fungi. For example, compounds derived from thiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria . In particular, studies have indicated that certain thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antimicrobial agents.

| Compound | Activity Type | Tested Strains | Results |

|---|---|---|---|

| This compound | Antibacterial | S. aureus, E. coli | Moderate to good inhibition |

| Thiazole Derivative X | Antifungal | Candida albicans | Significant inhibition |

Anticancer Activity

The anticancer potential of this compound has also been explored. Various studies have highlighted the efficacy of thiazole-containing compounds in inhibiting cancer cell proliferation. For instance, derivatives have shown activity against breast cancer cell lines (MCF7), with some exhibiting IC50 values comparable to standard chemotherapeutic agents . The mechanism behind this activity often involves inducing apoptosis in cancer cells and disrupting their metabolic pathways.

| Compound | Cancer Type | Cell Line Tested | IC50 Value |

|---|---|---|---|

| This compound | Breast Cancer | MCF7 | 15 µM |

| Thiazole Derivative Y | Lung Cancer | A549 | 12 µM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Research indicates that modifications to the thiazole ring or substituents on the benzyl group can significantly influence biological activity. For example, the presence of electron-withdrawing groups on the aromatic ring has been associated with enhanced anticancer properties .

Case Studies

- Antibacterial Evaluation : A study synthesized a series of thiazole derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that modifications in the side chains could enhance activity against resistant strains .

- Anticancer Screening : Another investigation focused on thiazole derivatives' effects on various cancer cell lines. Results showed that certain modifications led to increased apoptosis rates in MCF7 cells compared to untreated controls .

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets bacterial cell membranes, enzymes, and receptors involved in inflammatory and tumor processes.

Pathways Involved: It interferes with bacterial cell wall synthesis, inhibits enzyme activity, and modulates signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazole vs. Thiadiazole Derivatives

- N⁴-(5-Methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine (): Structural Differences: Features a thiazole ring fused with a thiadiazole substituent. Functional Impact: The thiadiazole moiety introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and electronic effects. This compound is optimized for dyeing applications on nylon fabrics, demonstrating how heterocycle choice dictates industrial utility rather than bioactivity . Comparison: Unlike the target compound, this derivative lacks the dimethylamino and 4-methylbenzyl groups, resulting in lower lipophilicity and altered reactivity.

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (): Structural Differences: Contains a thiadiazole ring with a 4-methylphenyl substituent. Functional Impact: Thiadiazoles are noted for broad-spectrum biological activities, including insecticidal and fungicidal effects, attributed to their electron-deficient sulfur-nitrogen framework . Comparison: The thiadiazole core may confer higher metabolic stability compared to thiazoles but reduces steric flexibility due to its planar structure.

Substituent-Driven Variations

Alkyl and Aryl Substituents

- 2,5-(4-Chlorobenzyl)-N-aryl-1,3,4-thiadiazole-2-amine (): Structural Differences: Incorporates a chloro-benzyl group and aryl substituents on a thiadiazole ring. Comparison: The target compound’s 4-methylbenzyl group provides steric bulk without electron withdrawal, likely favoring hydrophobic interactions over covalent bonding .

- N-(4-Substituted benzyl)-2-amino-5-aryl-1,3,4-thiadiazoles (): Structural Differences: Secondary amines with aryl and substituted benzyl groups on thiadiazoles. Functional Impact: These compounds exhibit antioxidant properties due to the redox-active thiadiazole ring and electron-donating substituents.

Analogous Thiazole Derivatives

- 1,3-Thiazole-2,4-diamine Derivatives (): Structural Differences: Simplistic thiazole-2,4-diamines without dimethyl or benzyl substituents. Functional Impact: Demonstrated antimicrobial activity against bacterial and fungal strains, highlighting the intrinsic bioactivity of the thiazole-2,4-diamine scaffold .

Thiazole-2,4-diamine Hydrochloride ():

- Structural Differences : A hydrochloride salt of the unsubstituted thiazole-2,4-diamine.

- Functional Impact : The hydrochloride group enhances aqueous solubility, making it suitable for formulations requiring high bioavailability.

- Comparison : The target compound’s hydrophobic substituents may reduce solubility but improve blood-brain barrier penetration .

Key Comparative Data

Table 1: Structural and Functional Comparison

Biological Activity

N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine, also known by its CAS number 1387574-20-0, is a thiazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatile biological properties. The presence of the dimethylamino group and the 4-methylbenzyl moiety contributes to its potential pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 1387574-20-0 |

| Molecular Formula | C11H14N4S |

| Molecular Weight | 234.31 g/mol |

| Purity | 97% |

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar thiazole structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

In a study focusing on thiazole derivatives, it was found that compounds with specific substitutions on the thiazole ring demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can significantly impact antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For instance, compounds with similar thiazole structures were tested against several cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer) cells. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range .

Case Study: Anticancer Efficacy

In a recent investigation, a series of thiazole derivatives were synthesized and tested for their anticancer activity. Notably, the presence of electron-donating groups at specific positions on the phenyl ring was shown to enhance cytotoxicity. For example, a compound with a methyl group at the para position exhibited an IC50 value of approximately 1.61 µg/mL against HepG-2 cells . This underscores the importance of structural modifications in optimizing anticancer activity.

The biological mechanisms through which this compound exerts its effects are still being elucidated. However, it is hypothesized that thiazole derivatives may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins such as Bcl-2 . Additionally, some thiazoles have been reported to inhibit key enzymes involved in cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for N2,N2-dimethyl-substituted thiazole-2,4-diamine derivatives, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions of thiourea with α-haloketones or α-haloesters in polar solvents like methanol or ethanol under reflux. For example, derivatives are synthesized by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in methanol, followed by cyclization with thiourea . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), catalyst use (e.g., triethylamine for acid scavenging), and temperature control (reflux at 60–80°C minimizes side reactions).

Q. How is the structural integrity of N2,N2-dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine validated post-synthesis?

Characterization employs multi-spectral analysis:

- IR spectroscopy confirms functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹).

- ¹H/¹³C NMR identifies proton environments (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, thiazole ring protons at δ 6.8–7.2 ppm).

- Elemental analysis verifies C, H, N, S content (deviation <0.4% from theoretical values ensures purity) .

Q. What in vitro methods are used to evaluate the antioxidant activity of thiazole-2,4-diamine derivatives?

Common assays include:

- Hydrogen peroxide (H₂O₂) scavenging : Measures reduction in H₂O₂ concentration via UV-Vis spectroscopy at 230 nm.

- DPPH radical scavenging : Quantifies free radical inhibition using absorbance at 517 nm.

- FRAP assay : Assesses ferric ion reduction capacity. Derivatives with electron-donating groups (e.g., –CH₃, –OCH₃) on the aryl ring show enhanced activity due to improved radical stabilization .

Advanced Research Questions

Q. How do substituents on the benzyl group influence the biological activity of thiazole-2,4-diamine derivatives?

Systematic SAR studies reveal:

- Electron-withdrawing groups (e.g., –Br, –Cl) : Increase antimicrobial potency by enhancing electrophilicity.

- 4-Methylbenzyl substituents : Improve metabolic stability via steric hindrance, as seen in reduced CYP450-mediated oxidation . Computational docking (e.g., AutoDock Vina) further correlates substituent effects with target binding affinities (e.g., bacterial dihydrofolate reductase) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar thiazole-2,4-diamines?

Contradictions arise from variations in assay protocols or cell lines. To address this:

- Standardize assay conditions : Fix parameters like incubation time (24 hrs), solvent (DMSO <0.1%), and positive controls (e.g., ascorbic acid for antioxidants).

- Validate across multiple models : Compare results in bacterial (e.g., S. aureus), fungal (e.g., C. albicans), and mammalian cell lines to assess specificity .

Q. How is molecular docking utilized to predict the mechanism of action for thiazole-2,4-diamine derivatives?

Docking simulations (using PDB: 1DHF for bacterial targets) identify key interactions:

- Hydrogen bonding : Between the thiazole NH and Asp27 residue.

- π-π stacking : Aromatic rings (e.g., 4-methylbenzyl) with Phe31. Energy scores (ΔG < −8 kcal/mol) correlate with in vitro efficacy, guiding lead optimization .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of thiazole tautomerism in biological activity using X-ray crystallography.

- In vivo models : Assess pharmacokinetics in rodent models to validate computational predictions.

- Multi-target profiling : Screen derivatives against kinase and protease targets for repurposing potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.